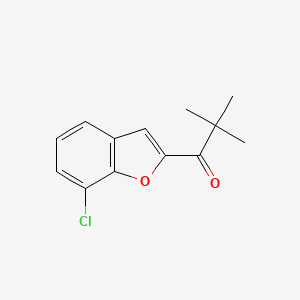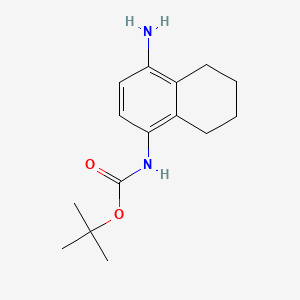![molecular formula C15H17NO B15325775 2-Amino-2-[3-(2-methylphenyl)phenyl]ethan-1-ol](/img/structure/B15325775.png)
2-Amino-2-[3-(2-methylphenyl)phenyl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-[3-(2-methylphenyl)phenyl]ethan-1-ol is an organic compound with the molecular formula C15H17NO It is a chiral molecule with a hydroxyl group and an amino group attached to an ethan-1-ol backbone, which is further substituted with a 3-(2-methylphenyl)phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[3-(2-methylphenyl)phenyl]ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methylbenzaldehyde with phenylmagnesium bromide to form 2-methyl-1-phenyl-1-propanol. This intermediate is then subjected to a reductive amination reaction with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-[3-(2-methylphenyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of 2-amino-2-[3-(2-methylphenyl)phenyl]ethanone.
Reduction: Formation of 2-amino-2-[3-(2-methylphenyl)phenyl]ethanamine.
Substitution: Formation of substituted derivatives such as 2-amino-2-[3-(2-methyl-4-nitrophenyl)phenyl]ethan-1-ol.
Aplicaciones Científicas De Investigación
2-Amino-2-[3-(2-methylphenyl)phenyl]ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-[3-(2-methylphenyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. For example, the amino group can form hydrogen bonds with active sites of enzymes, while the aromatic rings can participate in π-π interactions with receptor sites. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-2-[3-(4-methylphenyl)phenyl]ethan-1-ol
- 2-Amino-2-[3-(2-fluorophenyl)phenyl]ethan-1-ol
- 2-Amino-2-[3-(2-chlorophenyl)phenyl]ethan-1-ol
Uniqueness
2-Amino-2-[3-(2-methylphenyl)phenyl]ethan-1-ol is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s steric and electronic properties, leading to differences in its interaction with molecular targets compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C15H17NO |
|---|---|
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
2-amino-2-[3-(2-methylphenyl)phenyl]ethanol |
InChI |
InChI=1S/C15H17NO/c1-11-5-2-3-8-14(11)12-6-4-7-13(9-12)15(16)10-17/h2-9,15,17H,10,16H2,1H3 |
Clave InChI |
NYDXBUXYXNDSAX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=CC(=CC=C2)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


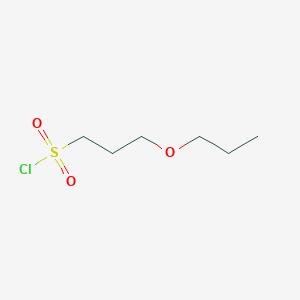
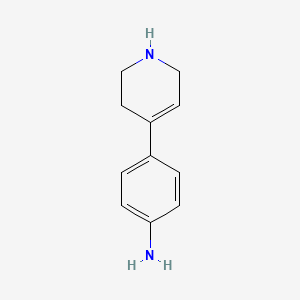
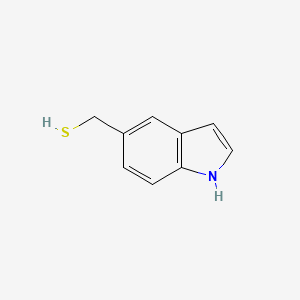
![(2S)-2-[(3-ethylphenyl)methyl]pyrrolidine](/img/structure/B15325708.png)
![Methyl2-amino-2-{bicyclo[2.2.1]heptan-1-yl}acetatehydrochloride](/img/structure/B15325714.png)

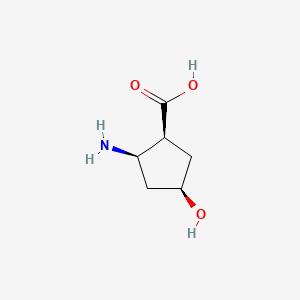
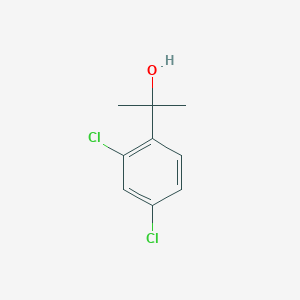
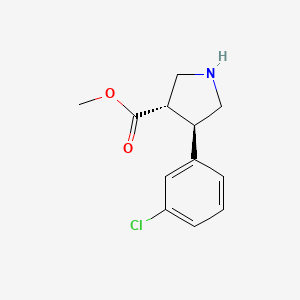
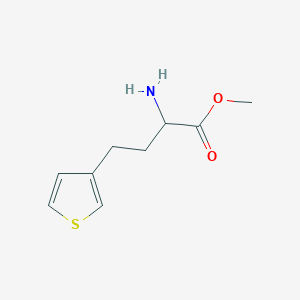

![2-(Propylthio)spiro[3.4]octane-2-carboxylic acid](/img/structure/B15325764.png)
